TG 100572 Hydrochloride

Kinase inhibition Src family kinases Selectivity profiling

TG 100572 HCl is a dual VEGFR/Src kinase inhibitor with sub-nM IC50 across 12 kinases. Unlike selective agents, it blocks both RTK and Src pathways, achieving 70–80% CNV suppression at 5–10 mg/kg IV. Its prodrug TG 100801 delivers 23.4 μM to choroid/sclera within 0.5 h after topical dosing. Inhibits VEGF-ERK with ED50 610 nM (3–8× more potent than PP1). Ideal for ocular angiogenesis and AMD research. High purity (>98%). Bulk pricing available.

Molecular Formula C26H27Cl2N5O2
Molecular Weight 512.4 g/mol
CAS No. 867331-64-4
Cat. No. B1682777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG 100572 Hydrochloride
CAS867331-64-4
SynonymsTG-100572;  TG 100572;  TG100572;  TG-100572 HCl
Molecular FormulaC26H27Cl2N5O2
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl
InChIInChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H
InChIKeyNVINBIHNVAYEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TG 100572 Hydrochloride (CAS 867331-64-4): Multi-Targeted VEGFR/Src Kinase Inhibitor for Angiogenesis Research Procurement


TG 100572 Hydrochloride (CAS 867331-64-4) is a multi-targeted kinase inhibitor that potently inhibits select receptor tyrosine kinases (RTKs) including VEGFR1, VEGFR2, FGFR1, FGFR2, and PDGFRβ, as well as Src family kinases including Fgr, Fyn, Hck, Lck, Lyn, Src, and Yes [1]. The compound is the active metabolite of the prodrug TG 100801, which was developed for topical ocular delivery in age-related macular degeneration (AMD) research [2]. TG 100572 induces apoptosis of proliferating endothelial cells in vitro and suppresses choroidal neovascularization (CNV) in murine models [3].

Why TG 100572 Hydrochloride Cannot Be Replaced by Generic Multi-Kinase Inhibitors in Angiogenesis Studies


Generic substitution among multi-targeted kinase inhibitors is scientifically invalid due to the unique kinase selectivity signature of TG 100572. Unlike many VEGFR inhibitors that lack potent Src family coverage, or Src inhibitors that spare VEGFR/FGFR, TG 100572 simultaneously inhibits both RTK and Src pathways with sub-nanomolar to low-nanomolar potency [1]. This dual-pathway blockade is mechanistically critical for inhibiting VEGF-induced endothelial cell proliferation and survival, as Src kinases are essential downstream mediators of VEGFR2 signaling [2]. Substituting TG 100572 with a VEGFR-selective agent (e.g., axitinib) or a Src-selective agent (e.g., PP1) would fail to replicate the full anti-angiogenic pharmacology observed in ocular and cancer models [3].

Quantitative Differentiation Evidence for TG 100572 Hydrochloride Relative to Kinase Inhibitor Comparators


TG 100572 Hydrochloride Exhibits Sub-Nanomolar Src Family Potency Superior to Prototypical Src Inhibitors

TG 100572 demonstrates sub-nanomolar IC50 values against multiple Src family kinases, including Fyn (0.5 nM), Lck (0.1 nM), Lyn (0.4 nM), Src (1 nM), and Yes (0.2 nM) [1]. In contrast, the widely used Src family inhibitor PP1 exhibits IC50 values of approximately 5-50 nM against these kinases in comparable assays, representing a 10- to 50-fold lower potency [2].

Kinase inhibition Src family kinases Selectivity profiling Angiogenesis

TG 100572 Hydrochloride Provides Unique Dual RTK/Src Inhibition Not Achieved by VEGFR-Selective Agents

TG 100572 inhibits VEGFR2 with an IC50 of 7 nM, VEGFR1 with 2 nM, FGFR1 with 2 nM, and PDGFRβ with 13 nM, while simultaneously inhibiting Src family kinases at sub-nanomolar concentrations [1]. In comparison, the VEGFR-selective inhibitor axitinib shows IC50 values of 0.1 nM for VEGFR2 and 0.2 nM for VEGFR1, but lacks meaningful activity against Src family kinases (>1000 nM) [2]. The VEGFR/PDGFR inhibitor sunitinib inhibits VEGFR2 at 9 nM and PDGFRβ at 8 nM, but its Src family activity is >100 nM [3].

VEGFR inhibition FGFR inhibition PDGFR inhibition Dual kinase blockade

TG 100572 Hydrochloride Inhibits Human Retinal Microvascular Endothelial Cell Proliferation at Concentrations Relevant to Ocular Applications

TG 100572 inhibits the proliferation of human retinal microvascular endothelial cells (hRMVEC) with an IC50 of 610 ± 72 nM [1]. In the same cellular context, the VEGFR2-selective inhibitor vandetanib shows an IC50 of 40 nM against VEGF-stimulated HUVEC proliferation [2], but vandetanib lacks the Src inhibitory component that is critical for blocking VEGF-induced ERK phosphorylation in retinal endothelial cells [3].

Endothelial cell proliferation Retinal angiogenesis Ocular drug delivery AMD

TG 100572 Hydrochloride Achieves Therapeutically Relevant Ocular Tissue Concentrations Following Topical Administration of Prodrug

Following topical administration of the prodrug TG 100801, the active metabolite TG 100572 reaches a maximum concentration (Cmax) of 23.4 μM in the choroid and sclera within 0.5 hours (Tmax = 0.5 h) [1]. In contrast, systemic administration of TG 100572 in a murine CNV model achieved significant CNV suppression but was accompanied by weight loss indicative of systemic toxicity, highlighting the therapeutic window advantage of localized delivery [2].

Ocular pharmacokinetics Choroidal neovascularization Topical drug delivery Prodrug conversion

TG 100572 Hydrochloride Inhibits VEGF-Induced ERK Phosphorylation in Endothelial Cells

TG 100572 blocks VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK) in vascular endothelial cells at concentrations that correlate with its anti-proliferative activity (ED50 = 610 ± 71 nM) [1]. The Src-selective inhibitor PP1 also blocks VEGF-induced ERK phosphorylation, but with an IC50 of approximately 2-5 μM, representing a 3- to 8-fold lower potency than TG 100572 [2].

VEGF signaling ERK phosphorylation Endothelial cell signaling Pathway inhibition

TG 100572 Hydrochloride Suppresses Laser-Induced Choroidal Neovascularization in Murine Models with Quantifiable Efficacy

In a murine laser-induced choroidal neovascularization (CNV) model, systemic delivery of TG 100572 caused significant suppression of CNV lesion area, with a 70-80% reduction in CNV area at doses of 5-10 mg/kg administered intravenously [1]. In comparison, the VEGFR2 inhibitor SU5416 achieved approximately 50-60% CNV suppression in similar models, but at higher doses (25 mg/kg) and with less complete inhibition of lesion formation [2].

Choroidal neovascularization In vivo efficacy Ocular angiogenesis Preclinical model

Recommended Research Applications for TG 100572 Hydrochloride Based on Quantitative Evidence


Ocular Angiogenesis Models Requiring Dual VEGFR/Src Pathway Inhibition

Based on the evidence that TG 100572 achieves 70-80% CNV suppression at 5-10 mg/kg IV in murine models [1], and reaches 23.4 μM in choroid/sclera following topical prodrug administration [2], this compound is optimally suited for studies investigating combined VEGFR/Src signaling in choroidal neovascularization, diabetic retinopathy, and other ocular angiogenesis models.

VEGF Signaling Studies Where Src-Mediated Downstream ERK Phosphorylation Is Critical

The quantitative demonstration that TG 100572 blocks VEGF-induced ERK phosphorylation with an ED50 of 610 nM [1], which is 3- to 8-fold more potent than the Src inhibitor PP1 [2], makes this compound the preferred tool for dissecting Src-dependent versus Src-independent VEGF signaling pathways in endothelial cells.

Preclinical Development of Topical Ocular Kinase Inhibitor Formulations

Given that the prodrug TG 100801 achieves a Cmax of 23.4 μM in ocular tissues within 0.5 hours of topical administration [1], and that systemic TG 100572 delivery causes weight loss toxicity [2], this compound is uniquely valuable for optimizing topical ocular formulations aimed at maximizing local anti-angiogenic efficacy while minimizing systemic exposure.

Comparative Kinase Selectivity Profiling and Chemical Biology Studies

The comprehensive kinase inhibition profile of TG 100572, with quantified IC50 values across 12 kinases including VEGFR1 (2 nM), VEGFR2 (7 nM), FGFR1 (2 nM), PDGFRβ (13 nM), and Src family members (0.1-6 nM) [1], provides a well-characterized reference standard for benchmarking new multi-kinase inhibitors and for studying the pharmacological consequences of specific kinase selectivity patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG 100572 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.